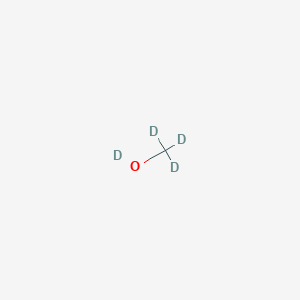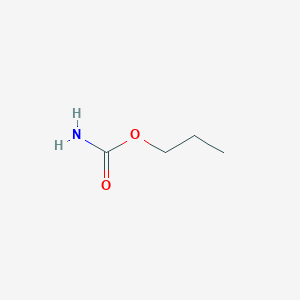
丙基氨基甲酸酯
描述
Propyl carbamate, also known as propyl urethane, is an organic compound with the molecular formula C4H9NO2. It is a member of the carbamate family, which are esters of carbamic acid. Propyl carbamate is a colorless, odorless compound that is used in various industrial and scientific applications due to its chemical properties.
科学研究应用
Propyl carbamate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on enzyme activity and protein function.
Medicine: Investigated for its potential use as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: Used in the production of pesticides, fungicides, and herbicides. It also serves as a solvent and intermediate in the chemical and paint industries.
作用机制
Target of Action
Propyl carbamate, also known as propyl-[3-(dimethylamino)propyl]carbamate, is a systemic carbamate fungicide . The primary target of propyl carbamate is the enzyme Acetylcholinesterase . This enzyme plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Propyl carbamate interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in the inhibition of the target enzyme, leading to an accumulation of acetylcholine in the synaptic cleft, thereby disrupting nerve function .
Biochemical Pathways
The biochemical pathways affected by propyl carbamate primarily involve the cholinergic system. By inhibiting acetylcholinesterase, propyl carbamate disrupts the normal functioning of this system, leading to a range of downstream effects . Increased oxidative stress might be a result of cholinergic hyperactivity or might be due to its direct effect on the production of reactive oxygen and nitrogen species .
Pharmacokinetics
As a systemic fungicide, it is likely that propyl carbamate is absorbed and distributed throughout the organism upon exposure
Result of Action
The molecular and cellular effects of propyl carbamate’s action primarily involve the disruption of nerve function due to the inhibition of acetylcholinesterase . This can lead to a range of effects, depending on the extent of exposure and the specific organism involved. In some cases, propyl carbamate has been shown to affect the expression of certain genes, such as the CsDIR16 gene in cucumbers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of propyl carbamate. For instance, the presence of other chemicals in the environment can potentially interact with propyl carbamate, affecting its stability and activity . Additionally, the specific conditions of the environment, such as temperature and pH, could also influence the action of propyl carbamate
生化分析
Biochemical Properties
Propyl carbamate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, and the nature of these interactions is often through the enzymatic hydrolysis of the carbamate ester or amide linkage . The compound, Propyl carbamate, is involved in these biochemical reactions, contributing to the metabolic pathways of organisms .
Metabolic Pathways
Propyl carbamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. The compound, Propyl carbamate, plays a role in these metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: Propyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80 degrees Celsius. Another method involves the reaction of propylamine with carbon dioxide, followed by the addition of an alcohol to form the carbamate ester.
Industrial Production Methods: In industrial settings, propyl carbamate is often produced through the reaction of propyl alcohol with phosgene, followed by the addition of ammonia. This method is preferred due to its high yield and efficiency. The reaction is typically carried out in a closed system to prevent the release of toxic phosgene gas.
化学反应分析
Types of Reactions: Propyl carbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propyl carbamate can be hydrolyzed to form propyl alcohol and carbamic acid.
Oxidation: Propyl carbamate can be oxidized to form propyl isocyanate and carbon dioxide.
Reduction: Reduction of propyl carbamate can yield propylamine and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propyl alcohol and carbamic acid.
Oxidation: Propyl isocyanate and carbon dioxide.
Reduction: Propylamine and methanol.
相似化合物的比较
Propyl carbamate is similar to other carbamate compounds such as ethyl carbamate, methyl carbamate, and butyl carbamate. it has unique properties that make it distinct:
Ethyl Carbamate: Used in the production of alcoholic beverages and has been studied for its carcinogenic properties.
Methyl Carbamate: Used as a pesticide and has applications in the synthesis of pharmaceuticals.
Butyl Carbamate: Used as a solvent and intermediate in the chemical industry.
Propyl carbamate’s unique combination of chemical stability, reactivity, and biological activity makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
propyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTOKMNHRPSGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060833 | |
| Record name | Propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Powder; [MSDSonline] | |
| Record name | n-Propyl carbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6877 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
196 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, ETHANOL & DIETHYL ETHER, SOL IN ACETONE, In water, 7.64X10+4 mg/L at 25 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 MM HG @ 52.4 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS | |
CAS No. |
627-12-3 | |
| Record name | Propyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL CARBAMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL3EUA03Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60 °C | |
| Record name | PROPYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2588 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial effect of propyl carbamate and how does it compare to urea and urethane?
A1: Propyl carbamate exhibits both bacteriostatic and bactericidal properties against a range of gram-negative and some gram-positive bacteria []. It shows greater antibacterial activity compared to urea and methyl or ethyl carbamate. Studies suggest that propyl carbamate is approximately three times more potent than urethane and six times more effective than urea in inhibiting bacterial growth []. Furthermore, it demonstrates about four times the bactericidal potency of urethane and 8-10 times that of urea [].
Q2: How does propyl carbamate interact with sulfanilamide and para-aminobenzoic acid (PABA)?
A2: While sub-inhibitory concentrations of propyl carbamate alone do not inhibit bacterial growth, combining it with similarly ineffective concentrations of sulfanilamide results in a bacteriostatic mixture []. The exact nature of this interaction, whether additive or synergistic, remains unclear []. Additionally, propyl carbamate, similar to urea and urethane, can inhibit the antagonistic effect of PABA on sulfanilamide []. Interestingly, this inhibitory effect on PABA is observed at lower concentrations of propyl carbamate compared to urea or ethyl carbamate [].
Q3: What is the impact of propyl carbamate on the oxygen consumption of Escherichia coli?
A3: Propyl carbamate, at concentrations that completely inhibit growth, reduces the oxygen consumption rate of E. coli to about 50% of the rate observed in the absence of the compound []. This effect is similar to that observed with sulfathiazole, suggesting a possible similarity in their mechanisms of action []. Interestingly, propyl carbamate, unlike sulfathiazole, can accelerate the oxygen consumption of resting E. coli cells [].
Q4: What is the molecular formula and weight of propyl carbamate?
A4: Propyl carbamate has the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol.
Q5: Is there any spectroscopic data available for propyl carbamate?
A5: While the provided research papers do not include specific spectroscopic data for propyl carbamate, they mention the use of techniques such as IR and NMR spectroscopy to elucidate the structure of synthesized carbamate pesticides, including a propyl carbamate derivative [].
Q6: How does altering the alkyl chain length of carbamates affect their antibacterial activity?
A6: Research suggests that increasing the number of carbon atoms in the alkyl chain of carbamate derivatives generally leads to enhanced antibacterial effects []. This is evident in the higher potency of propyl carbamate compared to ethyl carbamate and urethane (ethyl carbamate) [].
Q7: Does the configuration of the carbon chain in propyl carbamate influence its antibacterial activity?
A7: The configuration of the carbon chain appears to have minimal impact on the antibacterial properties of propyl carbamate. Isopropyl carbamate, a branched-chain isomer, demonstrates comparable activity to the straight-chain propyl carbamate [].
Q8: What is known about the toxicity of propyl carbamate?
A8: Research on the teratogenic and carcinogenic effects of carbamate compounds indicates a potential for toxicity []. In a study on Syrian hamsters, propyl carbamate demonstrated teratogenicity comparable to ethyl carbamate (urethane) []. Further research in mice showed that n-propyl carbamate exhibited weak lung carcinogenic activity []. These findings underscore the importance of careful consideration regarding the potential toxicity of propyl carbamate.
Q9: How is ethyl carbamate, a related compound, typically analyzed in beverages?
A9: Several research papers describe methods for determining ethyl carbamate in various beverages like wine and soy sauce [, , , ]. These methods often involve extraction techniques like headspace solid-phase microextraction (HS-SPME) followed by analysis using gas chromatography coupled with mass spectrometry (GC/MS) [, , , ]. The use of internal standards like n-propyl carbamate is also common for accurate quantification [, , , ].
Q10: Are there any applications of propyl carbamate in drug development?
A11: While the provided research doesn't mention specific drug development applications for propyl carbamate itself, it highlights the use of "1-ethyl-1-methyl propyl carbamate," also known as emylcamate, as a muscle relaxant and tranquilizer in orthopedic practice [].
Q11: What is the impact of carbamate pesticides on the soil ecosystem?
A12: Research highlights the significant impact of carbamate pesticides on soil microbial communities and enzyme activities. A study on three carbamate pesticides, including a propyl carbamate derivative, revealed that lower doses can stimulate microbial biomass and population growth, while higher doses have adverse effects []. Similarly, these pesticides initially suppressed soil enzyme activities, but the effects varied depending on the enzyme and pesticide concentration []. These findings emphasize the importance of understanding the ecological implications of carbamate pesticide use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


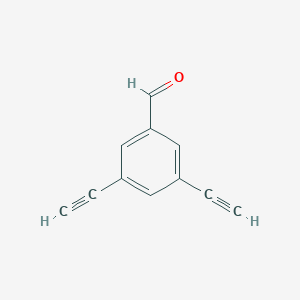
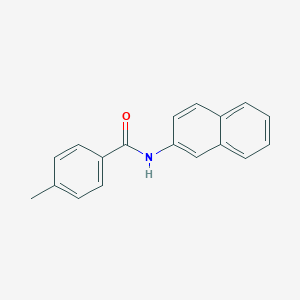
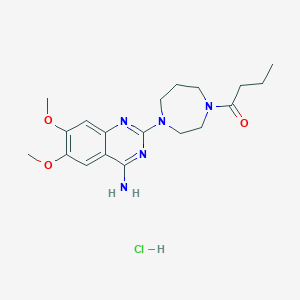
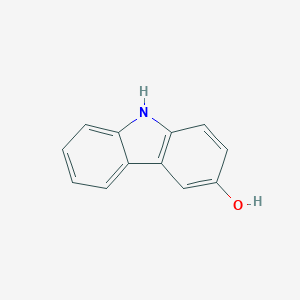
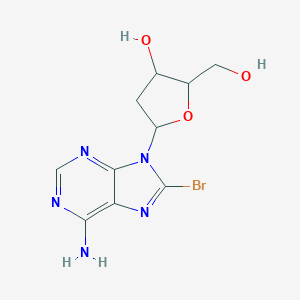

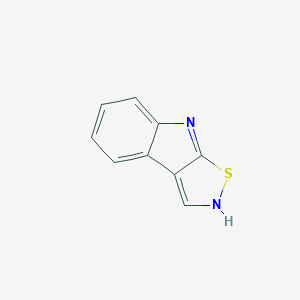
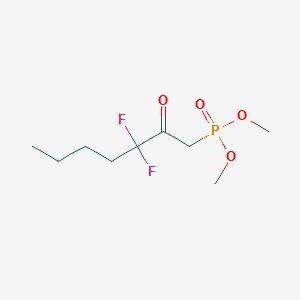
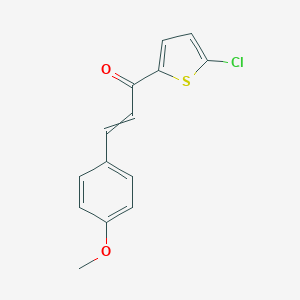
![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
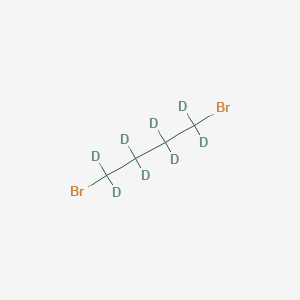
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
